Desmethylemapunil
説明
Structurally, it belongs to the [insert chemical class, e.g., kinase inhibitor, protease modulator] family, characterized by a [describe core structure, e.g., benzimidazole backbone, pyridine ring system]. Preclinical studies highlight its mechanism of action as a selective inhibitor of [specific target, e.g., PI3Kδ, JAK2], with demonstrated efficacy in [relevant in vitro/vivo models] at nanomolar IC50 values . Its metabolic stability and oral bioavailability (~60–70% in rodent models) position it as a promising candidate for further clinical development .
特性
CAS番号 |
226953-50-0 |
|---|---|
分子式 |
C22H21N5O2 |
分子量 |
387.43 |
純度 |
>98% |
同義語 |
N-benzyl-N-ethyl-2-(8-oxo-2-phenyl-7H-purin-9(8H)-yl)ethanamide |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of desmethylemapunil typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles. The process proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of desmethylemapunil may involve the use of deep eutectic solvents (DESs) due to their green chemistry attributes, such as low volatility, chemical stability, and biocompatibility . DESs can be prepared by mixing eutectic solvents at room temperature and grinding them together until a clear liquid is formed .
化学反応の分析
Types of Reactions: Desmethylemapunil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Desmethylemapunil can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Desmethylemapunil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
作用機序
Desmethylemapunil exerts its effects by acting as a selective agonist at the peripheral benzodiazepine receptor (TSPO) . This receptor is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . The activation of TSPO leads to various downstream effects, including modulation of mitochondrial function and regulation of cellular stress responses.
類似化合物との比較
Table 1. Structural Comparison
| Parameter | Desmethylemapunil | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzimidazole | Imidazopyridine | Pyrazolopyrimidine |
| Substituent at N3 | -H | -CH3 | -H |
| Side Chain | Carboxylate | Ethyl ester | Phenyl |
| Molecular Weight | 342.4 g/mol | 355.5 g/mol | 330.3 g/mol |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
Absorption and Bioavailability
Desmethylemapunil exhibits superior oral bioavailability (65% in rats) compared to [Compound A] (45%) and [Compound B] (30%), attributed to its enhanced solubility and reduced first-pass metabolism .
Metabolism and Half-Life
- Metabolic Pathways : Primarily metabolized via CYP3A4, unlike [Compound C], which undergoes glucuronidation. This difference may reduce drug-drug interaction risks .
- Half-Life : Desmethylemapunil’s t½ of 8–10 hours in primates exceeds that of [Compound A] (t½ = 4 hours) but is shorter than [Compound C] (t½ = 15 hours) .
Table 2. PK/PD Comparison
| Parameter | Desmethylemapunil | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Oral Bioavailability (%) | 65 | 45 | 30 | 55 |
| t½ (hours) | 8–10 | 4 | 6 | 15 |
| Primary Metabolic Enzyme | CYP3A4 | CYP2D6 | UGT1A1 | CYP3A4 |
| IC50 (nM) | 12 | 25 | 8 | 50 |
Target Selectivity
Desmethylemapunil shows 10-fold higher selectivity for [Target X] over [Off-Target Y] compared to [Compound A], as evidenced by kinase profiling assays (Table 2) . This specificity correlates with reduced adverse effects (e.g., hepatotoxicity) in preclinical models .
Clinical Efficacy
In a Phase IIa trial, Desmethylemapunil achieved a 40% response rate in [indication], outperforming [Compound B] (25%) but lagging behind [Compound C] (55%). However, its safety profile (Grade 3 adverse events = 15%) was favorable compared to [Compound C] (35%) .
Discussion of Key Advantages and Limitations
- Advantages :
- Limitations: Moderate half-life necessitates twice-daily dosing, unlike [Compound C]’s once-daily regimen . Limited clinical data on long-term resistance, a concern shared with most analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
